Cyanidin-3-O-glucosid

Übersicht

Beschreibung

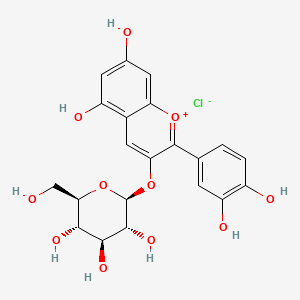

Chrysontemin or Cyanidin 3-O-glucoside chloride , is a natural compound found in various plant sources It is particularly abundant in mulberry leaves

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antioxidant Properties

Kuromanine exhibits strong antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. Studies using DPPH and ABTS assays have shown that kuromanine effectively scavenges free radicals:

| Assay Type | IC50 Value (µM) | Effect on Reactive Oxygen Species |

|---|---|---|

| DPPH | 25.4 | Decreased |

| ABTS | 18.7 | Decreased |

These findings indicate kuromanine's potential as a therapeutic agent in oxidative stress-related conditions.

Antitumor Effects

Research has highlighted kuromanine's antitumor properties, particularly against prostate cancer and melanoma. It induces apoptosis in cancer cells through the activation of caspase signaling pathways and inhibits tumor growth:

- Mechanism : Kuromanine interacts with estrogen receptor beta, which is pivotal in regulating cancer cell proliferation.

- Case Study : In animal models, treatment with kuromanine resulted in a significant reduction in tumor size, showcasing its potential as an oncological therapeutic agent.

Metabolic Regulation

Kuromanine has been studied for its effects on metabolic disorders, particularly concerning blood sugar regulation and lipid metabolism:

- Diabetes Management : In experiments involving pancreatic β-cells exposed to glucotoxicity, kuromanine demonstrated protective effects by reducing apoptosis and improving insulin sensitivity .

- Weight Management : Its ability to modulate lipid metabolism suggests potential applications in obesity management.

Anti-inflammatory Effects

Kuromanine has shown promise in reducing inflammation, which is critical for managing various inflammatory diseases:

- Mechanism : It protects the intestinal barrier and suppresses inflammatory cytokine secretion, making it a candidate for treating inflammatory bowel disease.

- Research Findings : In models of colitis induced by TNBS, kuromanine significantly alleviated clinical symptoms and histological damage .

Cytoprotective Properties

The cytoprotective effects of kuromanine extend to various cell types under stress conditions:

- UV-Induced Damage : Kuromanine upregulates autophagy pathways in human dermal fibroblasts, providing protection against UV-induced cellular damage.

- Neuroprotection : It has been suggested that kuromanine may also have neuroprotective effects, potentially benefiting cognitive function in older adults .

Industrial Applications

Kuromanine's natural color properties make it valuable in food and cosmetic industries:

- Food Industry : As a natural pigment, it can be used to enhance the color of various food products.

- Cosmetic Industry : Its antioxidant properties can be leveraged in skincare formulations aimed at reducing oxidative damage.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of kuromanine compared to other well-known antioxidants:

| Compound | Antioxidant Activity | Antitumor Activity | Cytoprotective Activity |

|---|---|---|---|

| Kuromanine | High | Significant | High |

| Resveratrol | Moderate | Moderate | Moderate |

| Curcumin | High | Significant | Low |

This comparison underscores kuromanine's unique position as a potent agent across multiple biological activities.

Wirkmechanismus

Target of Action

C3G primarily targets the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . It also interacts with the adiponectin receptor signaling pathway .

Mode of Action

Instead, it activates AMPK through the adiponectin receptor signaling pathway . This activation is demonstrated through adiponectin receptor gene knockdown experiments .

Biochemical Pathways

C3G suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK . It also increases cellular AMP levels in cultured hepatocytes . These effects collectively contribute to the activation of AMPK .

Pharmacokinetics

After intake, C3G can be metabolized (phases I, II) by oral epithelial cells, absorbed by the gastric epithelium (1%–10%), and undergo gut transformation (phase II & microbial metabolism), reaching the bloodstream (<1%) and urine (about 0.02%) in low amounts . In humans and Caco-2 cells, C3G’s major metabolites are protocatechuic acid and phloroglucinaldehyde, which are also subjected to entero-hepatic recycling .

Result of Action

C3G exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence . These findings demonstrate that C3G achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .

Action Environment

The pH, light, temperature, and structure play a critical role in the color and stability of anthocyanins . The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .

Biochemische Analyse

Biochemical Properties

Cyanidin 3-O-glucoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with adenosine monophosphate-activated protein kinase, a cellular energy sensor involved in metabolism and aging . Cyanidin 3-O-glucoside activates this enzyme through the adiponectin receptor signaling pathway, leading to the phosphorylation inactivation of coactivators such as CRTC2 and HDAC5 . Additionally, Cyanidin 3-O-glucoside interacts with synapse-associated proteins like synaptophysin and postsynaptic density protein-95, improving synaptic function and plasticity .

Cellular Effects

Cyanidin 3-O-glucoside exerts various effects on different cell types and cellular processes. It has been shown to reduce the levels of soluble and insoluble amyloid-beta peptides and decrease the protein expression of amyloid precursor protein, presenilin-1, and beta-secretase in the cortical and hippocampal regions . Cyanidin 3-O-glucoside also upregulates the expression of autophagy-related markers, such as LC3B-II, LAMP-1, TFEB, and PPAR-alpha, improving the autophagy of amyloid-beta plaques and neurofibrillary tangles . Furthermore, Cyanidin 3-O-glucoside influences cell signaling pathways by regulating the PI3K/Akt/GSK3beta signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of Cyanidin 3-O-glucoside involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyanidin 3-O-glucoside activates adenosine monophosphate-activated protein kinase through the adiponectin receptor signaling pathway, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes . It also induces cellular senescence and apoptosis in oxidative-stress-induced senescence in hepatocarcinoma cells by increasing the expression levels of key markers such as P16, P21, and P53 . Additionally, Cyanidin 3-O-glucoside disassembles amyloid-beta fibrils by preferentially binding to the monomeric form of amyloid-beta peptide, leading to the disassembly of the pathogenic fibril .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanidin 3-O-glucoside change over time. The compound is known for its low stability and bioaccessibility, which can affect its efficacy and distribution in the human body . Strategies such as nano-encapsulation have been developed to enhance the bioavailability and controlled release of Cyanidin 3-O-glucoside . Long-term studies have shown that Cyanidin 3-O-glucoside can accumulate in tissues such as the brain, liver, and kidneys, providing sustained neuroprotective effects .

Dosage Effects in Animal Models

The effects of Cyanidin 3-O-glucoside vary with different dosages in animal models. In a study involving diabetic mice, Cyanidin 3-O-glucoside treatment significantly reduced fasting blood glucose levels and increased glycogen synthesis, which were associated with the upregulation of glucose transporter-1 expression in the liver . High doses of Cyanidin 3-O-glucoside may lead to toxic or adverse effects, such as oxidative stress and inflammation . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cyanidin 3-O-glucoside is involved in various metabolic pathways, including the regulation of energy metabolism and oxidative stress. It activates adenosine monophosphate-activated protein kinase, which plays a crucial role in cellular energy homeostasis . Cyanidin 3-O-glucoside also modulates the expression of genes involved in gluconeogenesis and lipogenesis, thereby influencing metabolic flux and metabolite levels . Additionally, Cyanidin 3-O-glucoside undergoes extensive first-passage metabolism, with its metabolites entering the bloodstream and exerting health benefits .

Transport and Distribution

Cyanidin 3-O-glucoside is transported and distributed within cells and tissues through various mechanisms. It is absorbed in its unmodified molecular form in the upper digestive tract and undergoes first-passage metabolism . The compound is then transported to different tissues, including the brain, liver, and kidneys . Nanoliposomes have been shown to enhance the absorption rate of Cyanidin 3-O-glucoside and improve its bioavailability by protecting it from degradation and facilitating its transport to specific locations .

Subcellular Localization

The subcellular localization of Cyanidin 3-O-glucoside plays a crucial role in its activity and function. The compound is known to localize in various cellular compartments, including the cytoplasm and nucleus . Cyanidin 3-O-glucoside can modulate the activity of enzymes and proteins within these compartments, leading to changes in cellular processes such as gene expression and signal transduction . Additionally, Cyanidin 3-O-glucoside may undergo post-translational modifications that direct it to specific organelles, further influencing its function and efficacy .

Vorbereitungsmethoden

Synthesewege: Obwohl es mehrere synthetische Verfahren zur Gewinnung von Kuromanin gibt, beinhaltet ein gängiger Ansatz die Glykosylierung von Cyanidin (einem Anthocyanidin) mit Glucose. Die Reaktion erfolgt typischerweise an der 3-Position von Cyanidin. Der spezifische Syntheseweg kann je nach verwendeten Ausgangsmaterialien und Reagenzien variieren.

Industrielle Produktion: Die industrielle Produktion von Kuromanin beinhaltet die großtechnische Extraktion aus natürlichen Quellen wie Maulbeerblättern. Der Extraktionsprozess zielt darauf ab, Kuromanin für verschiedene Anwendungen zu isolieren und zu reinigen.

Analyse Chemischer Reaktionen

Kuromanin durchläuft verschiedene chemische Reaktionen, darunter:

Glykosylierung: Die anfängliche Bildung von Kuromanin beinhaltet die Glykosylierung von Cyanidin mit Glucose.

Oxidation und Reduktion: Kuromanin kann aufgrund seiner phenolischen Struktur an Redoxreaktionen teilnehmen.

Substitutionsreaktionen: Abhängig von den Reaktionsbedingungen kann Kuromanin an verschiedenen Positionen seiner Struktur Substitutionsreaktionen eingehen.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Glykosyltransferasen, Oxidationsmittel (z. B. Peroxidasen) und Reduktionsmittel (z. B. Natriumborhydrid).

Wichtige Produkte, die aus Kuromanin-Reaktionen gebildet werden, sind verschiedene glykosylierte Derivate und oxidierte Formen.

Vergleich Mit ähnlichen Verbindungen

Kuromanin zeichnet sich durch seine einzigartige Kombination aus Glykosylierung und Anthocyanin-Eigenschaften aus. Andere ähnliche Verbindungen umfassen Delphinidin 3-O-glucosid, Pelargonidin 3-O-glucosid und Peonidin 3-O-glucosid.

Eigenschaften

CAS-Nummer |

47705-70-4 |

|---|---|

Molekularformel |

C21H21O11+ |

Molekulargewicht |

449.4 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1 |

InChI-Schlüssel |

RKWHWFONKJEUEF-GQUPQBGVSA-O |

SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |

Isomerische SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Key on ui other cas no. |

7084-24-4 |

Synonyme |

cyanidin 3-O-beta-D-glucopyranoside cyanidin 3-O-glucopyranoside kuromanin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.